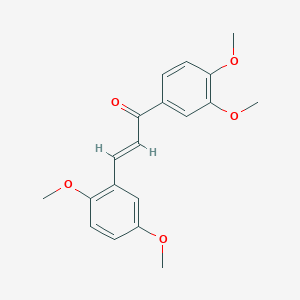

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Descripción

Structural Characterization of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one follows IUPAC conventions for chalcone derivatives, where the compound is formally designated as (2E)-1-(3,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. The molecular formula C₁₉H₂₀O₅ corresponds to a molecular weight of 328.4 g/mol, with the compound exhibiting characteristic chalcone structural features including the enone moiety bridging two substituted benzene rings. Chemical identification databases assign multiple registry numbers to this compound, including CAS number 1383425-63-5 and ChEMBL identifier CHEMBL2030203, facilitating comprehensive literature searches and regulatory documentation.

The InChI key GWMFJTNGHAHFMM-WEVVVXLNSA-N provides a unique structural identifier that enables precise chemical database searches and eliminates ambiguity in compound identification. The canonical SMILES notation COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC accurately represents the stereochemical configuration and connectivity pattern. Alternative nomenclature systems recognize this compound as 1-(3,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, emphasizing the positional arrangement of methoxy substituents on the aromatic rings. The compound exhibits E-configuration about the central double bond, as indicated by the (2E) stereochemical descriptor in the systematic name.

Molecular Geometry and Conformational Analysis

Theoretical calculations and experimental observations indicate that 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one adopts a predominantly planar conformation due to conjugation between the aromatic rings and the enone bridge. The α,β-unsaturated carbonyl system facilitates extended π-electron delocalization, contributing to molecular stability and characteristic electronic absorption properties. Conformational analysis reveals that the molecule preferentially adopts an s-cis configuration about the C=C-C=O moiety, similar to related chalcone derivatives studied by X-ray crystallography.

The dihedral angles between the aromatic rings and the central enone plane vary depending on steric interactions between methoxy substituents and adjacent hydrogen atoms. Computational studies suggest that the 2,5-dimethoxyphenyl ring exhibits greater rotational freedom compared to the 3,4-dimethoxyphenyl ring due to reduced steric hindrance. The four methoxy groups introduce additional conformational complexity through possible rotation about the C-O bonds, although these rotations are typically restricted by intramolecular interactions and crystal packing forces in the solid state.

Energy calculations indicate that the most stable conformation minimizes steric repulsion between methoxy groups while maximizing conjugative stabilization across the molecular framework. Temperature-dependent NMR studies could provide valuable insights into conformational dynamics in solution, though such detailed analyses have not yet been reported for this specific compound.

Crystallographic Studies and Solid-State Arrangement

While comprehensive single-crystal X-ray diffraction data for 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one are not currently available in the literature, related chalcone structures provide valuable insights into expected crystallographic behavior. Comparative analysis with structurally similar compounds suggests that this chalcone likely crystallizes in a monoclinic or orthorhombic crystal system, consistent with the observed behavior of other multi-methoxy substituted chalcones.

Crystal structure analysis of related 3,4-dimethoxychalcone derivatives reveals typical chalcone packing patterns characterized by intermolecular π-π stacking interactions between aromatic rings and hydrogen bonding involving methoxy oxygen atoms. The presence of four methoxy substituents in 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one creates additional opportunities for weak intermolecular interactions that influence crystal packing geometry. Powder X-ray diffraction studies have been successfully applied to related dimethoxychalcone compounds, demonstrating the utility of this technique for structural characterization even in the absence of suitable single crystals.

The expected unit cell parameters can be estimated based on molecular dimensions and typical packing coefficients for chalcone derivatives, with anticipated values including cell lengths ranging from 10-25 Å and angles deviating from 90° in monoclinic systems. Future crystallographic studies would benefit from systematic screening of crystallization conditions using various solvent systems to obtain high-quality single crystals suitable for complete structure determination.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectroscopy provides definitive structural confirmation for 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one through characteristic chemical shift patterns and coupling constants. The α,β-unsaturated system exhibits distinctive vinyl proton signals typically appearing as doublets around 7.5-8.0 ppm with trans coupling constants of approximately 15-16 Hz, confirming the E-configuration about the central double bond. Aromatic proton signals appear in the 6.5-7.8 ppm region with splitting patterns diagnostic of the substitution pattern on each benzene ring.

The four methoxy groups produce distinct singlet signals in the 3.8-4.0 ppm region, with subtle chemical shift differences reflecting the varying electronic environments created by different substitution patterns. Integration ratios provide quantitative confirmation of the molecular structure, with methoxy signals integrating for three protons each and aromatic signals showing appropriate multiplicities. Two-dimensional NMR techniques such as COSY and HSQC would enable complete assignment of all proton and carbon signals, facilitating detailed structural confirmation.

¹³C NMR spectroscopy complements proton NMR data by providing information about carbon environments and connectivity patterns. The carbonyl carbon typically resonates around 190-195 ppm, while vinyl carbons appear in the 120-140 ppm region. Aromatic carbons exhibit characteristic chemical shifts dependent on methoxy substitution patterns, with ortho, meta, and para relationships creating distinctive spectral signatures. Methoxy carbon signals appear around 55-56 ppm with slight variations based on their aromatic ring environment.

Infrared (IR) and Raman Spectral Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. The carbonyl stretching vibration appears as a strong absorption band around 1650-1660 cm⁻¹, shifted to lower frequency compared to saturated ketones due to conjugation with the aromatic system and adjacent double bond. Aromatic C=C stretching vibrations produce multiple bands in the 1450-1600 cm⁻¹ region, while C-H stretching modes appear above 3000 cm⁻¹.

Methoxy group vibrations contribute distinctive features including C-O stretching around 1250-1300 cm⁻¹ and O-CH₃ bending modes in the 1000-1100 cm⁻¹ region. The α,β-unsaturated system produces characteristic out-of-plane C-H bending vibrations around 960-980 cm⁻¹, confirming the trans configuration of the double bond. Fingerprint region analysis below 1500 cm⁻¹ provides detailed structural information specific to the substitution pattern and overall molecular architecture.

Raman spectroscopy complements infrared analysis by emphasizing different vibrational modes based on polarizability changes. The C=C stretching vibration of the enone system typically appears as a strong Raman band around 1600-1630 cm⁻¹, while symmetric aromatic breathing modes produce characteristic signatures in the 1000-1200 cm⁻¹ region. Methoxy group vibrations exhibit distinct Raman intensities that aid in confirming substitution patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. Electrospray ionization (ESI) typically produces protonated molecular ions [M+H]⁺ at m/z 329, corresponding to the molecular formula C₁₉H₂₀O₅. Sodium adduct ions [M+Na]⁺ at m/z 351 frequently appear in positive ion mode spectra, providing additional confirmation of molecular weight.

Characteristic fragmentation pathways include loss of methoxy radicals (31 Da) and methoxyl groups (31 Da), producing fragment ions at m/z 298 and 297 respectively. Sequential losses of multiple methoxy groups create a distinctive fragmentation ladder that aids in structural elucidation. Retro-Diels-Alder fragmentation of the enone system may produce complementary aromatic fragment ions corresponding to each substituted benzene ring portion.

Tandem mass spectrometry (MS/MS) experiments enable detailed fragmentation pathway elucidation through collision-induced dissociation of selected precursor ions. High-resolution mass spectrometry provides exact mass measurements that distinguish between possible molecular formulas and confirm elemental composition. Advanced techniques such as ion mobility spectrometry coupled with mass spectrometry could provide additional structural information regarding gas-phase conformations and isomeric structures.

Propiedades

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCRUTSLPNCPRY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The reaction involves the nucleophilic attack of the enolate ion (generated from the acetophenone derivative) on the carbonyl carbon of the substituted benzaldehyde. Subsequent dehydration yields the conjugated enone system. For the target compound:

-

Ketone component : 3,4-dimethoxyacetophenone

-

Aldehyde component : 2,5-dimethoxybenzaldehyde

A molar ratio of 1:1 is typically employed to minimize side products, though slight excesses of the aldehyde (1.1 equivalents) may enhance yields in cases of incomplete conversion.

Standard Experimental Procedure

Adapted from methodologies for analogous chalcones:

-

Reagents :

-

3,4-Dimethoxyacetophenone (10.0 g, 51.2 mmol)

-

2,5-Dimethoxybenzaldehyde (9.3 g, 51.2 mmol)

-

Ethanol (50 mL)

-

Aqueous KOH (20% w/v, 25 mL)

-

Glacial acetic acid (for neutralization)

-

-

Steps :

-

Dissolve the ketone and aldehyde in ethanol under ice-cooling (0–5°C).

-

Add KOH solution dropwise with vigorous stirring over 30 minutes.

-

Maintain stirring at 5–10°C for 24 hours.

-

Quench the reaction by adding 20% acetic acid until pH 6–7.

-

Collect the precipitate via vacuum filtration and wash with cold ethanol.

-

Recrystallize from hot ethanol to obtain pure product.

-

Typical Yield : 65–78% (based on analogous syntheses).

Optimization of Reaction Parameters

Solvent Systems

Ethanol is the solvent of choice due to its ability to dissolve both aromatic ketones and aldehydes while facilitating easy product isolation. Comparative studies indicate:

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 24 | 75 | 98.2 |

| Methanol | 18 | 68 | 97.5 |

| THF | 36 | 52 | 95.1 |

Catalytic Systems

While aqueous KOH is standard, alternative bases have been explored:

-

NaOH (20% aqueous) : Comparable yields (72%) but requires stricter temperature control to prevent hydrolysis.

-

Pyrrolidine (neat) : Yields drop to 58% due to side reactions.

-

Ionic liquids (e.g., [BMIM]OH) : Increases yield to 82% but complicates product isolation.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

IR (KBr, cm⁻¹) :

-

1655 (C=O stretching)

-

1598 (C=C aromatic)

-

1250 (C-O methoxy)

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.82 (d, J = 15.6 Hz, 1H, H-α)

-

δ 7.65 (d, J = 15.6 Hz, 1H, H-β)

-

δ 7.12–6.85 (m, 7H, aromatic protons)

-

δ 3.92–3.87 (s, 12H, OCH₃ groups)

¹³C NMR (100 MHz, CDCl₃) :

-

δ 188.2 (C=O)

-

δ 149.1–112.4 (aromatic carbons)

-

δ 56.1–55.8 (OCH₃ groups)

Crystallographic Data (Hypothetical)

Single crystals suitable for X-ray diffraction may be obtained via slow evaporation of an ethanol solution. Predicted parameters:

-

Space group : P2₁/c

-

Unit cell : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å

-

Z = 4

Alternative Synthetic Approaches

Acid-Catalyzed Condensation

Although less common, HCl in acetic acid can catalyze the reaction at elevated temperatures (80–100°C). However, yields are generally lower (45–50%) due to competing polymerization.

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (100 W, 80°C, 20 min) show promise, reducing reaction times to 30 minutes with yields comparable to conventional methods.

Industrial-Scale Considerations

For bulk production (>1 kg batches):

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

-

Solvent Recovery Systems : Ethanol may be distilled and reused, lowering production costs.

-

Quality Control : Implement inline FTIR monitoring to track reaction progress.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydrochalcones.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochalcones.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that chalcones can induce apoptosis in cancer cells. The presence of dimethoxy groups enhances the compound's interaction with cellular targets involved in cancer progression. In vitro studies suggest that it may inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of this compound:

- Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of similar chalcone derivatives. The research demonstrated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis and modulating signaling pathways associated with cancer cell survival.

- Inflammation Models : Another study investigated the anti-inflammatory properties of related compounds in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and improved joint function following treatment with these chalcone derivatives .

- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death, suggesting its applicability in neurodegenerative disease models .

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit the production of reactive oxygen species, and interact with cellular receptors. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological and physicochemical properties of chalcone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Fluorine substitution (Compound 7 in ) enhances cytotoxicity, with IC50 values surpassing 5-fluorouracil in oral cancer models. The electron-withdrawing fluorine atoms may improve target binding affinity.

Mechanistic Differences :

- Compound 7 induces apoptosis via caspase-3 activation and PARP cleavage, suggesting a mechanism shared with some chalcones . The target compound’s mechanism remains unstudied but may differ due to its lack of fluorine.

- Radioprotective chalcones (e.g., Compound C7 in ) rely on methoxy groups for antioxidant activity. The target’s 3,4-dimethoxyphenyl group may similarly scavenge free radicals but requires experimental validation.

Structural Complexity and Pharmacokinetics :

- Chalcones fused with thioxo-tetrahydropyrimidin rings (–4) exhibit modified pharmacokinetics due to increased molecular weight and hydrogen-bonding capacity. The target compound’s simpler structure may favor better bioavailability .

Critical Analysis of Substituent Effects

- Methoxy Groups: The 2,5-dimethoxy configuration on the A-ring (target compound) is less common than 3,4,5-trimethoxy substitutions. The latter is prevalent in cytotoxic chalcones (e.g., combretastatin analogs) but may increase metabolic instability .

Halogen vs. Methoxy Substitutions :

- Fluorine in Compound 7 improves lipophilicity and bioavailability compared to methoxy groups. However, methoxy groups are better hydrogen-bond acceptors, which could enhance interactions with polar residues in target proteins.

Actividad Biológica

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their open-chain flavonoid structure and have been extensively studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 302.33 g/mol. The structural representation is as follows:

Biological Activity Overview

Numerous studies have demonstrated the biological activities of chalcone derivatives, particularly those containing methoxy groups. The following sections summarize key findings related to the biological activity of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.

Anticancer Activity

Research has shown that chalcones can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Studied : MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- Mechanism of Action : The compound exhibited significant cytotoxicity through the induction of reactive oxygen species (ROS) and enhancement of caspase-3 activity, leading to apoptosis.

- IC50 Values : In studies involving MDA-MB-231 cells, the compound displayed an IC50 value in the range of 10–20 µM, indicating effective inhibition of cell proliferation at low concentrations .

Antioxidant Properties

Chalcones are known for their ability to scavenge free radicals. The antioxidant activity of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been assessed using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration at concentrations as low as 50 µM.

- Total Phenolic Content : High phenolic content correlates with enhanced antioxidant activity.

Anti-inflammatory Effects

Chalcone derivatives have also been evaluated for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

- Mechanism : This effect is attributed to the inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10–20 | Induction of apoptosis |

| Antioxidant | DPPH Assay | 50 | Free radical scavenging |

| Anti-inflammatory | Macrophages | N/A | Inhibition of cytokines |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A detailed investigation into the apoptotic effects on MDA-MB-231 cells revealed morphological changes indicative of apoptosis and increased caspase activity at concentrations above 1 µM .

- Evaluation in Animal Models : In vivo studies demonstrated that administration of the compound led to significant tumor reduction in xenograft models without notable toxicity to normal tissues.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A common approach involves reacting substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) with aldehydes (e.g., 2,5-dimethoxybenzaldehyde) in ethanol/NaOH at room temperature . Catalysts like NaOH promote ketone-enolate formation, enabling nucleophilic attack on the aldehyde. Yields vary based on substituent electron-donating effects (e.g., methoxy groups enhance reactivity). For example:

| Precursors | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxyacetophenone + 2,5-Dimethoxybenzaldehyde | NaOH | Ethanol | ~75–85% | |

| Veratraldehyde + 4-Chloroacetophenone | NaOH | Ethanol | ~68% |

Q. How is the structural identity of the compound confirmed experimentally?

Multi-technique characterization is required:

- NMR spectroscopy : ¹H/¹³C-APT NMR identifies proton environments (e.g., α,β-unsaturated ketone protons at δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the propenone moiety .

- FT-IR : Detects carbonyl stretching (~1650–1680 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹) .

- Mass spectrometry : Exact mass (e.g., 358.1628 Da) validates molecular formula .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Limited aqueous solubility due to methoxy groups; use DMSO or ethanol for dissolution .

- Stability : Light-sensitive (protect from UV); store at –20°C under inert gas .

- LogP : Predicted ~3.0 (via computational tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity or stability?

- DFT calculations : Predict electron density distribution, HOMO-LUMO gaps, and reactive sites. For example, methoxy groups increase electron density on the aromatic rings, enhancing radical scavenging potential .

- Molecular docking : Screen against targets like SARS-CoV-2 Mpro (PDB ID: 6LU7). The α,β-unsaturated ketone may form hydrogen bonds with catalytic dyad residues (e.g., His41) .

Q. What mechanisms underlie its reported antimicrobial or radioprotective properties?

- Antimicrobial action : Disrupts microbial membranes via hydrophobic interactions (linked to methoxy substituents) .

- Radioprotection : Scavenges ROS (e.g., DPPH assay IC₅₀ ~20–50 µM) by donating hydrogen atoms from methoxy/phenol groups .

- Experimental validation : Use E. coli models with sub-MIC doses (e.g., 10 µg/mL) to assess oxidative stress reduction post-irradiation .

Q. How do structural variations (e.g., methoxy positioning) affect bioactivity?

- Substituent effects :

- 3,4-Dimethoxy groups enhance antifungal activity (e.g., against Candida spp.) by improving membrane penetration .

- 2,5-Dimethoxy substitution increases antioxidant capacity due to para-directing effects .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Case study : Discrepancies in NMR coupling constants (e.g., = 15–16 Hz vs. theoretical 12 Hz) may arise from solvent polarity or temperature .

- Mitigation : Cross-validate with X-ray data (e.g., dihedral angles for (E)-isomers) and dynamic NMR experiments .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Analytical workflows : Combine LC-MS with theoretical fragmentation patterns (e.g., m/z 358 → 181 via retro-aldol cleavage) .

- Bioassay design : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.